molecular formula C11H15ClN2 B1349040 1-(3-Chlorobenzyl)piperazine CAS No. 23145-91-7

1-(3-Chlorobenzyl)piperazine

Cat. No. B1349040
CAS RN: 23145-91-7
M. Wt: 210.7 g/mol
InChI Key: JTEQMTYOCBFLNH-UHFFFAOYSA-N
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Description

“1-(3-Chlorobenzyl)piperazine” is a chemical compound with the empirical formula C11H15ClN2. It has a molecular weight of 210.70 .


Molecular Structure Analysis

The molecular structure of “1-(3-Chlorobenzyl)piperazine” has been determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value . The compound’s structure can also be represented by the SMILES string Clc1cccc(CN2CCNCC2)c1 .


Chemical Reactions Analysis

There are no hazardous reactions under normal processing conditions for "1-(3-Chlorobenzyl)piperazine" .


Physical And Chemical Properties Analysis

“1-(3-Chlorobenzyl)piperazine” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.4±3.0 kJ/mol, a flash point of 137.5±23.7 °C, and an index of refraction of 1.560 .

Scientific Research Applications

“1-(3-Chlorobenzyl)piperazine” is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.705 g/mol . It’s a colorless to yellow liquid with a boiling point of 120°C to 123°C (1.5 mmHg) and a flash point of >110°C (230°F) .

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

  • Neurotoxicity Attenuation : One study found that the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) in rat brain was significantly attenuated by coadministration of several benzylpiperazines, including p-chlorobenzylpiperazine . These compounds were weak inhibitors for [3H]6-nitroquipazine binding to the 5-hydroxytryptamine (5-HT) transporter in rat brain .

  • Safety Precautions : When handling “1-(3-Chlorobenzyl)piperazine”, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. It’s also advised not to eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

  • Neurotoxicity Attenuation : One study found that the neurotoxicity of 3,4-methylenedioxymethamphetamine (MDMA) in rat brain was significantly attenuated by coadministration of several benzylpiperazines, including p-chlorobenzylpiperazine . These compounds were weak inhibitors for [3H]6-nitroquipazine binding to the 5-hydroxytryptamine (5-HT) transporter in rat brain .

  • Safety Precautions : When handling “1-(3-Chlorobenzyl)piperazine”, it’s recommended to wash face, hands, and any exposed skin thoroughly after handling. It’s also advised not to eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area .

Safety And Hazards

“1-(3-Chlorobenzyl)piperazine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

As for future directions, “1-(3-Chlorobenzyl)piperazine” is currently used for R&D purposes . Its potential applications in various fields could be explored further.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEQMTYOCBFLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354151
Record name 1-(3-Chlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)piperazine

CAS RN

23145-91-7
Record name 1-(3-Chlorobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Chlorobenzyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-(3-chlorobenzyl)-piperazine-1-carboxylic acid tert-butyl ester (20.24) (8.82 g, 28.4 mmol) is added TFA (45 mL) at ambient temperature over 5 min. After 1 h50 min, TFA is evaporated, the residue is dissolved in 2N HCl (45 mL) and extracted with ether (2×45 mL). The aqueous layer is basified to pH 13 with 2N NaOH (60 mL) and extracted with CH2Cl2 (6×90 mL). The combined organic extracts are washed with brine (75 mL) and dried over MgSO4. The crude material obtained after filtration and concentration (5.44 g, 25.8 mmol, 91%) is used without further purification. MS (ES): m/z 211.0/213.0 (100/35) [MH+]. tR (method B)=5.1 min.
Quantity
8.82 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Synthesized according to General Procedure A: 3-chlorobenzyl chloride (4{8}, 5 mL, 39.3 mmol, 1 equiv.), piperazine (20.3 g, 235.7 mmol, 6 equiv.), THF (85.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{8} (5.41 g, 65%) as a light yellow liquid. 1H-NMR (400 MHz, CDCl3): δ 7.28 (br s, 1H) 7.19-7.12 (m, 3H), 3.39 (s, 2H), 2.82 (t, 4H, J=5.6 Hz), 2.34 (br s, 4H), 1.54 (br s, 1H). 13C-NMR (100 MHz, CDCl3): δ 140.2, 133.9, 129.2, 128.8, 127.0, 126.9, 62.8, 54.3, 45.9.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Name
Quantity
85.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
B Zhu, L Meng, J Cao, W Yang… - Journal of Forensic …, 2021 - Wiley Online Library
With the rapid development of synthetic drugs, novel piperazine derivatives, as an increasingly important class of new psychoactive substances (NPS), have attracted global attention …
Number of citations: 3 onlinelibrary.wiley.com
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
S Rádl, P Hezký, J Proška, L Hejnová… - Archiv der Pharmazie …, 2000 - Wiley Online Library
New derivatives of anpirtoline and deazaanpirtoline modified in the side chain have been synthesized. The series includes compounds3with side‐chains containing piperidine or …
Number of citations: 6 onlinelibrary.wiley.com
NB Price - amp.chemicalbook.com
Piperazine is an important pharmaceutical intermediate, is mainly used for the production of anthelmintic piperazine phosphate, piperazine citrate and fluphenazine, strong pain, …
Number of citations: 0 amp.chemicalbook.com
L Münzker, JK Petrick, C Schleberger, D Clavel… - …, 2020 - Wiley Online Library
Trypanosoma brucei is the causative agent of human African trypanosomiasis (HAT). Nitrogen‐containing bisphosphonates, a current treatment for bone diseases, have been shown to …
C Zhang, C Tan, X Zu, X Zhai, F Liu, B Chu… - European journal of …, 2011 - Elsevier
Based on the literature-reported compensatory effect of PI3K on Abl inhibition and the improved preclinical effect of drug combination of Abl and PI3K inhibitors, a series of compounds …
Number of citations: 52 www.sciencedirect.com
B Capuano, IT Crosby, EJ Lloyd… - Australian journal of …, 2002 - CSIRO Publishing
As part of a research program to develop compounds with mixed dopamine D4 and serotonin 5-HT2A antagonist activity with potential for the treatment of schizophrenia, we report a …
Number of citations: 44 www.publish.csiro.au
W Liu, HM Zhu, GJ Niu, EZ Shi, J Chen, B Sun… - Bioorganic & medicinal …, 2014 - Elsevier
The Severe Acute Respiratory Syndrome (SARS) is a serious life-threatening and strikingly mortal respiratory illness caused by SARS-CoV. SARS-CoV which contains a chymotrypsin-…
Number of citations: 91 www.sciencedirect.com
A Pau, M Catto, G Pinna, S Frau, G Murineddu… - …, 2015 - Wiley Online Library
By following a multitarget ligand design approach, a library of 47 compounds was prepared, and they were tested as binders of selected G protein‐coupled receptors (GPCRs) and …
A Kharbanda, L Zhang, D Saha, P Tran, K Xu… - European journal of …, 2021 - Elsevier
TGFβ is crucial for the homeostasis of epithelial and neural tissues, wound repair, and regulating immune responses. Its dysregulation is associated with a vast number of diseases, of …
Number of citations: 3 www.sciencedirect.com

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